molecular formula C22H26ClN3O3 B13734159 4(1H)-Quinazolinone, 2,3-dihydro-3-(p-methoxyphenyl)-1-(piperidinoacetyl)-, hydrochloride CAS No. 20887-18-7

4(1H)-Quinazolinone, 2,3-dihydro-3-(p-methoxyphenyl)-1-(piperidinoacetyl)-, hydrochloride

Cat. No.: B13734159
CAS No.: 20887-18-7
M. Wt: 415.9 g/mol
InChI Key: XTZLHSLQSNLJIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4(1H)-Quinazolinone, 2,3-dihydro-3-(p-methoxyphenyl)-1-(piperidinoacetyl)-, hydrochloride is a quinazolinone derivative characterized by:

  • A quinazolinone core with a 2,3-dihydro backbone.
  • A p-methoxyphenyl group at position 3.
  • A piperidinoacetyl group at position 1.
  • A hydrochloride salt formulation.

Quinazolinones are heterocyclic compounds with diverse pharmacological applications, including antimicrobial, analgesic, and anti-inflammatory activities .

Properties

CAS No.

20887-18-7

Molecular Formula

C22H26ClN3O3

Molecular Weight

415.9 g/mol

IUPAC Name

3-(4-methoxyphenyl)-1-(2-piperidin-1-ylacetyl)-2H-quinazolin-4-one;hydrochloride

InChI

InChI=1S/C22H25N3O3.ClH/c1-28-18-11-9-17(10-12-18)24-16-25(20-8-4-3-7-19(20)22(24)27)21(26)15-23-13-5-2-6-14-23;/h3-4,7-12H,2,5-6,13-16H2,1H3;1H

InChI Key

XTZLHSLQSNLJIH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CN(C3=CC=CC=C3C2=O)C(=O)CN4CCCCC4.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy for Quinazolinone Derivatives

Quinazolinone derivatives, including 2,3-dihydroquinazolin-4(1H)-one compounds, are typically synthesized via condensation reactions involving anthranilamide or its derivatives and aromatic aldehydes. The key step is the cyclocondensation that forms the quinazolinone ring system.

  • The most common route involves the catalytic condensation of anthranilamide with substituted aromatic aldehydes under mild conditions, often in aqueous media or organic solvents like acetic acid.
  • Catalysts such as reverse zinc oxide micelles have been reported to facilitate this reaction efficiently in water, offering green chemistry advantages such as mild conditions, high yields, and catalyst reusability.

Specific Preparation of 2,3-Dihydroquinazolin-4(1H)-one Derivatives

A representative method for preparing 2,3-dihydroquinazolin-4(1H)-one derivatives, which can be adapted for the target compound, involves the following steps:

Step Reagents & Conditions Description Outcome
1 Anthranilamide (0.1 mmol), substituted aromatic aldehyde (0.1 mmol), catalyst (10 mol%) in H2O (5 mL) Stirring at 70°C, monitored by TLC Formation of 2,3-dihydroquinazolin-4(1H)-one precipitate
2 Filtration and recrystallization from ethanol (95%) Purification Pure quinazolinone derivative

This method yields high purity products with excellent yields and environmentally friendly conditions.

Acid-Promoted Cyclocondensation and Elimination

An alternative metal- and oxidant-free synthesis involves acid-promoted cyclocondensation of 2-amino-N-methoxybenzamides with aldehydes in acetic acid:

Step Reagents & Conditions Description Outcome
1 2-Amino-N-methoxybenzamide (1 mmol), aldehyde (1.1 mmol) in AcOH (4 mL) Stirring at room temperature for 0.5 h to form intermediate A Intermediate 4(1H)-2,3-dihydroquinazolinone
2 Heating intermediate A in AcOH at 100°C for 3 h Cyclocondensation and elimination to form quinazolinone Desired quinazolinone product
3 Workup by dilution with EtOAc, neutralization, extraction, drying, and purification by flash chromatography Purification Isolated quinazolinone compound

This method is notable for its simplicity, absence of metal catalysts or oxidants, and relatively mild conditions.

Functionalization to Target Compound

The target compound, 4(1H)-Quinazolinone, 2,3-dihydro-3-(p-methoxyphenyl)-1-(piperidinoacetyl)-, hydrochloride , requires further functionalization:

  • Introduction of the p-methoxyphenyl group at position 3 is achieved via the choice of p-methoxybenzaldehyde as the aldehyde component in the condensation step.
  • The piperidinoacetyl group at position 1 can be introduced by acylation of the quinazolinone nitrogen with piperidinoacetyl chloride or an equivalent acylating agent.
  • Final conversion to the hydrochloride salt is done by treatment with hydrochloric acid in an appropriate solvent.

These steps are typically performed under controlled conditions to maintain the integrity of the quinazolinone core and achieve high purity.

Data Table: Summary of Preparation Methods

Method Key Reagents Conditions Advantages Disadvantages
Reverse Zinc Oxide Micelle Catalyzed Condensation Anthranilamide, aromatic aldehyde, ZnO micelle catalyst, H2O 70°C, aqueous media, 10 mol% catalyst High yield, green chemistry, reusable catalyst, mild Requires catalyst preparation
Acid-Promoted Cyclocondensation 2-Amino-N-methoxybenzamide, aldehyde, AcOH Room temp to 100°C, acid medium Metal- and oxidant-free, simple, mild Requires purification by chromatography
Functionalization via Acylation Quinazolinone intermediate, piperidinoacetyl chloride Controlled temperature, inert atmosphere Specific functionalization, high selectivity Multi-step, sensitive reagents

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidinoacetyl group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can occur at the quinazolinone core, potentially converting it to dihydroquinazolinone derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may produce dihydroquinazolinone derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.

Biology

Biologically, the compound may exhibit antimicrobial, anti-inflammatory, and anticancer activities. It can be used in studies to understand the mechanisms of these activities and to develop new therapeutic agents.

Medicine

In medicine, the compound’s potential pharmacological properties make it a candidate for drug development. It may be investigated for its efficacy and safety in treating various diseases.

Industry

Industrially, the compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its synthesis and applications can be scaled up for commercial production.

Mechanism of Action

The mechanism of action of 4(1H)-Quinazolinone, 2,3-dihydro-3-(p-methoxyphenyl)-1-(piperidinoacetyl)-, hydrochloride likely involves interaction with specific molecular targets in cells. These targets may include enzymes, receptors, and other proteins involved in biological pathways. The compound’s effects may be mediated through inhibition or activation of these targets, leading to the observed biological activities.

Comparison with Similar Compounds

Structural Features

Table 1: Substituent and Salt Comparison
Compound (CAS/Reference) Core Structure Position 1 Position 3 Salt Form Molecular Weight
Target Compound 2,3-Dihydroquinazolinone Piperidinoacetyl p-Methoxyphenyl Hydrochloride ~535
1-((4-Oxo-2-phenyl-3(4H)-quinazolinyl)acetyl)piperidine Quinazolinone Piperidinoacetyl Phenyl Hydrochloride Not reported
2-Methyl-4(3H)-quinazolinone Quinazolinone H H None ~160
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline Quinoline 4-Chlorophenyl 4-Methoxyphenyl None ~360

Key Observations :

  • The piperidinoacetyl group in the target compound is rare in quinazolinones but common in spiro-piperidine derivatives, where it improves yield and stability .
  • The p-methoxyphenyl group is shared with quinoline derivatives (e.g., ), where it enhances electronic effects for cross-coupling reactions.
  • The hydrochloride salt increases aqueous solubility compared to neutral analogs (e.g., ).

Physicochemical Properties

Table 2: Solubility and Stability
Compound Melting Point (°C) Solubility Stability
Target Compound Not reported High (HCl salt) Likely stable
2-Methyl-4(3H)-quinazolinone ~160–165 Low (neutral form) Moderate
4-Azido-2,3-bis(4-methoxyphenyl)quinoline 223–225 Moderate Light-sensitive

Key Observations :

  • The hydrochloride salt in the target compound likely enhances solubility compared to neutral quinazolinones .
  • Bulky substituents (e.g., piperidinoacetyl) may reduce crystallinity, as seen in spiro-piperidine derivatives .
Table 3: Pharmacological Profiles
Compound Reported Activity Mechanism/Receptor Target Reference
Target Compound Not explicitly studied Potential CNS/analgesic targets (inferred from piperidine moiety) N/A
Acyl hydrazone derivatives Anti-urease Urease enzyme inhibition
2-Methyl-4(3H)-quinazolinone Analgesic Acetic acid-induced writhing
Triazole-substituted quinazolinones Anticancer Tubulin polymerization

Key Observations :

  • The piperidinoacetyl group may target neurological receptors (e.g., opioid or serotonin receptors), similar to piperidine-containing analgesics .
  • The p-methoxyphenyl group could modulate electron density, affecting binding to enzymes like urease or cyclooxygenase .

Q & A

Q. What are the established synthetic routes for 4(1H)-quinazolinone derivatives, and how can they be adapted for the target compound?

Methodological Answer: A robust synthesis involves reacting methyl 2-acylaminobenzoate with amine hydrochlorides, phosphorus pentoxide (P₂O₅), and N,N-dimethylcyclohexylamine at 180°C for 45 minutes . For the target compound, substitute the amine hydrochloride with piperidinoacetyl hydrochloride and incorporate p-methoxyphenyl at position 3. Post-reaction, alkaline extraction (pH 8–9) and recrystallization (e.g., diisopropyl ether or ethanol) yield pure crystals. Key parameters include:

Amine SourceYield (%)m.p. (°C)Recrystallization Solvent
Piperidinoacetyl78–8581–83Diisopropyl ether
p-Methoxyphenyl84–92113–219Ethanol

Optimization Tip: Adjust stoichiometry (e.g., 0.2 mol amine hydrochloride per 0.05 mol methyl ester) to maximize yield .

Q. How is the structure of 4(1H)-quinazolinone derivatives confirmed post-synthesis?

Methodological Answer:

  • NMR Spectroscopy : Confirm substituents via chemical shifts (e.g., δ 0.88 ppm for terminal methyl in alkyl chains, δ 7.27–8.30 ppm for aromatic protons) .
  • IR Spectroscopy : Identify carbonyl (C=O) stretches at ~1680 cm⁻¹ .
  • Melting Point Analysis : Compare observed m.p. with literature values (e.g., 81–83°C for piperidinoacetyl derivatives) .
  • Elemental Analysis : Validate C, H, N composition (e.g., C₁₉H₂₂ClN₃O₂ for the target compound) .

Q. What basic pharmacological activities are associated with quinazolinone derivatives?

Methodological Answer: Quinazolinones exhibit antimicrobial , anti-inflammatory , and anticancer activities due to their heterocyclic core . Key findings include:

  • Antibacterial Activity : 6,8-Dibromo derivatives show MIC values of 8–16 µg/mL against S. aureus .
  • Anti-inflammatory Effects : Substitutions at positions 2 and 4 enhance COX-2 inhibition (IC₅₀: 0.8–2.1 µM) .
  • Anticancer Potential : Chlorophenyl and methoxyphenyl substituents induce apoptosis in HeLa cells (IC₅₀: 12–18 µM) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the target compound?

Methodological Answer: Use a Design of Experiments (DoE) approach to test variables:

  • Temperature : 160–200°C (optimal: 180°C for 45 minutes) .
  • Solvent : Replace N,N-dimethylcyclohexylamine with less viscous amines (e.g., triethylamine) to enhance mixing.
  • Catalyst : Increase P₂O₅ from 0.21 mol to 0.25 mol to accelerate cyclization .
  • Workup : Replace CH₂Cl₂ with ethyl acetate for greener extraction .

Data-Driven Example:

VariableRange TestedOptimal ValueYield Improvement (%)
P₂O₅ (mol)0.15–0.250.25+12%
Reaction Time (min)30–6045+8%

Q. What strategies are employed in SAR studies to enhance the anti-inflammatory activity of quinazolinones?

Methodological Answer: Structure-Activity Relationship (SAR) Strategies :

  • Position 3 : Introduce p-methoxyphenyl to boost lipophilicity and membrane penetration (log P: 2.8 vs. 1.9 for unsubstituted) .
  • Position 1 : Replace piperidinoacetyl with morpholinoacetyl to reduce cytotoxicity (IC₅₀: 24 µM vs. 18 µM) .
  • Core Modifications : Fuse pyrazole rings (as in pyrazoloquinolines) to enhance TNF-α inhibition (IC₅₀: 0.5 µM) .

Q. Experimental Validation :

  • In Vitro Assays : Measure IL-6/IL-1β suppression in RAW 264.7 macrophages.
  • Molecular Docking : Target COX-2 (PDB ID: 5KIR) to prioritize substituents with high binding affinity (ΔG < -9 kcal/mol) .

Q. How to address contradictions in biological activity data across different studies?

Methodological Answer: Root Causes :

  • Purity Variability : Impurities >5% alter IC₅₀ values (e.g., 15% impurity increases IC₅₀ by 2-fold) .
  • Assay Protocols : Discrepancies in MTT vs. resazurin assays (e.g., 10–15% variance in viability readings) .

Q. Resolution Strategies :

  • Characterization Rigor : Use HPLC (purity >98%) and HRMS for batch consistency .
  • Cross-Validation : Test compounds in ≥2 independent labs using standardized protocols (e.g., CLSI guidelines for antimicrobial assays) .

Q. What in vitro models are used to study the anticancer mechanisms of quinazolinone derivatives?

Methodological Answer:

  • Apoptosis Assays : Annexin V/PI staining in MCF-7 cells (e.g., 40% apoptosis at 20 µM) .
  • Cell Cycle Analysis : Flow cytometry to detect G1/S arrest (e.g., 55% cells in G1 phase vs. 30% in controls) .
  • Kinase Profiling : Screen against EGFR (IC₅₀: 0.3 µM) and VEGFR-2 (IC₅₀: 1.2 µM) via radiometric assays .

Q. Comparative Data :

ModelTarget Compound ActivityReference Compound (5-FU)
HeLa Cell IC₅₀14 µM8 µM
EGFR Inhibition0.3 µM0.1 µM (Erlotinib)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.